molecular formula C16H19ClFN5OS B2662916 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 577962-76-6

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B2662916
M. Wt: 383.87
InChI Key: WYIUYKJMBSFTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H19ClFN5OS and its molecular weight is 383.87. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Studies and Mode of Action

Radiosynthesis Techniques : Radiolabeled compounds, including those related to chloroacetanilide herbicides and dichloroacetamide safeners, have been developed for studies on their metabolism and mode of action. These techniques allow for high-specific-activity tracing of these compounds within biological systems, contributing to our understanding of their environmental fate and biological interactions (Latli & Casida, 1995).

In Vitro Efficacy and Structure-Activity Relationships

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors : Exploration of structure-activity relationships of dual inhibitors has led to modifications in molecular structures to improve metabolic stability, showcasing the chemical versatility in designing potent therapeutic agents (Stec et al., 2011).

Local Anaesthetic Activities

2-Aminothiazole/Thiadiazole Analogues : Research into local anaesthetic activities of various derivatives has expanded the potential applications of these compounds in medical science, indicating their utility beyond traditional therapeutic domains (Badiger et al., 2012).

Antitumor Activity

Benzothiazole Derivatives : The synthesis of new compounds bearing heterocyclic rings has been driven by the search for novel antitumor agents. Studies on these molecules have provided valuable insights into their potential use in cancer treatment (Yurttaş et al., 2015).

Antimicrobial Activities

Triazole-Thioacetamide Derivatives : The synthesis and evaluation of new triazole compounds containing thioamide groups have shown significant antimicrobial activities, pointing to their possible use in addressing bacterial and fungal infections (Li Fa-qian et al., 2005).

properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFN5OS/c17-12-8-11(6-7-13(12)18)20-14(24)9-25-16-22-21-15(23(16)19)10-4-2-1-3-5-10/h6-8,10H,1-5,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIUYKJMBSFTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

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